1-Propyl-1H-indole-3-carbaldehyde

Catalog No.
S675176
CAS No.
119491-08-6
M.F
C12H13NO
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propyl-1H-indole-3-carbaldehyde

CAS Number

119491-08-6

Product Name

1-Propyl-1H-indole-3-carbaldehyde

IUPAC Name

1-propylindole-3-carbaldehyde

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3

InChI Key

YVQNEXSVVNEUGR-UHFFFAOYSA-N

SMILES

CCCN1C=C(C2=CC=CC=C21)C=O

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C=O

Synthesis and Characterization:

1-Propyl-1H-indole-3-carbaldehyde (1PICA) is an organic compound containing an indole ring system, a propyl group, and a formyl group. It is synthesized through various methods, including the formylation of 1-propylindole using Vilsmeier-Haack reaction or the condensation of 1-propylamine with isatin [, ]. Its characterization is typically performed using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ].

Potential Biological Activities:

Research suggests that 1PICA might possess various biological activities, although extensive research is still needed to fully understand its potential and mechanisms of action. Some studies have explored its:

  • Antimicrobial activity: 1PICA exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli [].
  • Anticancer properties: Studies have investigated 1PICA's potential to induce cell death in cancer cell lines, suggesting its possible role in cancer therapy development [].
  • Enzyme inhibition: 1PICA was found to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's disease [].

1-Propyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family, characterized by its unique structure which includes an indole ring and an aldehyde functional group. This compound is notable for its potential biological activities and serves as a significant intermediate in organic synthesis. The indole nucleus is a common motif in many natural products and pharmaceuticals, making derivatives like 1-propyl-1H-indole-3-carbaldehyde valuable for research and development in medicinal chemistry.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The electron-rich indole ring allows for electrophilic substitutions, including nitration, halogenation, and sulfonation.
  • Condensation Reactions: The aldehyde can engage in condensation reactions, such as the Knoevenagel condensation, leading to the formation of various heterocyclic compounds.

The biological activity of 1-propyl-1H-indole-3-carbaldehyde has been explored in several studies. Indole derivatives are known for their diverse pharmacological properties, including:

  • Antiviral Activity: Some studies suggest potential efficacy against viral infections.
  • Anticancer Properties: Research indicates that this compound may exhibit cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapy.
  • Antimicrobial Activity: It has shown promise in inhibiting the growth of various pathogens, suggesting potential applications in treating infectious diseases.

The synthesis of 1-propyl-1H-indole-3-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves reacting 1-propylindole with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 3-position of the indole ring.
  • Formylation: Other formylating agents can also be employed to achieve similar results, allowing for variations in synthetic routes depending on desired yields and conditions .

1-Propyl-1H-indole-3-carbaldehyde has various applications across different fields:

  • Pharmaceutical Development: It serves as a precursor in synthesizing biologically active compounds and drug candidates.
  • Organic Synthesis: Due to its reactivity, it is used in creating complex organic molecules and natural products.
  • Research Tool: The compound is utilized in biochemical studies to understand indole chemistry and its biological implications.

Interaction studies have focused on understanding how 1-propyl-1H-indole-3-carbaldehyde interacts with biological targets. Its mechanism of action involves binding to specific receptors and proteins due to its unique structural features. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially altering their activity. Such interactions are crucial for elucidating the compound's therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with 1-propyl-1H-indole-3-carbaldehyde. Here are some notable examples:

Compound NameStructure OverviewUnique Features
1-Methylindole-3-carboxaldehydeMethyl group instead of propylUsed in synthesizing various heterocycles
Indole-3-carboxaldehydeLacks propyl groupKey intermediate in synthesizing indole alkaloids
1-PropylindoleLacks aldehyde groupPrecursor for more complex indole derivatives

The uniqueness of 1-propyl-1H-indole-3-carbaldehyde lies in its combination of both the propyl group and the aldehyde functional group, providing distinct reactivity patterns that are not found in other similar compounds. This unique structure enhances its potential applications in organic synthesis and medicinal chemistry .

XLogP3

2.3

Dates

Last modified: 08-15-2023

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